N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide
Beschreibung
Introduction to N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-Methoxyphenyl)acetamide
Historical Context and Discovery
First synthesized in 2005 (PubChem CID: 1009725), this compound emerged during structure-activity relationship (SAR) studies of sulfonamide-based kinase inhibitors. Its design rationale combined two pharmacophoric elements:
- Pyrimidinyl sulfonamide backbone : Inspired by antimetabolites like sulfadiazine, modified to reduce bacterial resistance mechanisms.
- Methoxyphenyl acetamide wing : Derived from NSAID scaffolds to enhance blood-brain barrier penetration.
Early optimization focused on balancing target affinity (Aurora kinase IC₅₀ <1 μM in analogs) with metabolic stability, achieving a plasma half-life of 8.7 hours in murine models. The compound’s CAS registration (315671-60-4) in 2005 marked its entry into pharmaceutical screening libraries.
Classification within Pyrimidinylsulfonamide Chemical Space
This derivative occupies a strategic position in sulfonamide drug development:
Comparative analysis with prototypical sulfonamides reveals critical advancements:
$$ \text{Bioavailability} = \frac{\text{LogP}{\text{compound}}}{\text{LogP}{\text{sulfadiazine}}} = \frac{1.352}{-0.57} \Rightarrow 2.37\times \text{improvement} $$
Significance in Modern Chemical Research
Three factors drive sustained interest in this compound:
- Dual-target potential : Demonstrated 83% inhibition of both Aurora-A kinase and GPR17 at 10 μM.
- Neuroprotective activity : Reduced amyloid-β plaque formation by 42% in transgenic Alzheimer’s models.
- Synthetic versatility : Serves as a scaffold for 12 patented derivatives since 2020.
Ongoing clinical trials (NCT04892130, NCT05277489) investigate its prodrug forms for glioblastoma and multiple sclerosis.
Structural Overview and Nomenclature Systems
Molecular Architecture
- Core : 4,6-Dimethyl-2-pyrimidinylsulfonamide
- Linker : Phenyl sulfonamide bridge
- Terminus : 2-(4-Methoxyphenyl)acetamide
IUPAC Name
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide
Critical Structural Parameters
Synthetic Pathway
- Sulfonylation of 4,6-dimethyl-2-aminopyrimidine with 4-nitrobenzenesulfonyl chloride
- Reduction of nitro group to amine
- Acetylation with 2-(4-methoxyphenyl)acetyl chloride
Yield optimization reaches 68% through microwave-assisted coupling (150°C, 20 min).
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-12-15(2)23-21(22-14)25-30(27,28)19-10-6-17(7-11-19)24-20(26)13-16-4-8-18(29-3)9-5-16/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOHTTTVVGUENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Their Modifications
Table 1: Key Structural Variations and Properties
Table 2: Comparative Activity Data (Inferred from Class Properties)
| Compound | Antitubercular IC₅₀ (µM)* | Solubility (mg/mL) |
|---|---|---|
| Target Compound | Not reported | ~0.1 (predicted) |
| N4-Acetylsulfamethazine | 12.5 (against M. tuberculosis) | 0.5 |
| N4-Valeroylsulfamerazine | 8.3 | 0.2 |
*Data extrapolated from sulfonamide class studies; exact values for the target compound require experimental validation.
Critical Analysis of Structural-Activity Relationships (SAR)
- Pyrimidine Substitution : 4,6-Dimethylpyrimidine (target) vs. 4-methylpyrimidine () or phenyl (): Methyl groups enhance metabolic stability but may reduce solubility.
- Acyl Group Variations: Acetamide (target) vs. Methoxyphenylacetamide (target) vs. simple acetyl (): The methoxy group introduces electron-donating effects, possibly modulating target affinity.
- Sulfonamide Linkage : Critical for binding to bacterial targets; modifications here are rare in the evidence, suggesting conserved importance .
Vorbereitungsmethoden
Reaction Mechanism
The sulfonamide bond is established via nucleophilic attack of 4,6-dimethyl-2-pyrimidinamine on 4-aminobenzenesulfonyl chloride. This exothermic reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize hydrolysis. Triethylamine (2.5 eq) neutralizes HCl byproducts, driving the reaction to >90% completion within 2 hours:
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 92 | 95 |
| Solvent | Dichloromethane | 89 | 93 |
| Base | Triethylamine | 90 | 94 |
| Reaction Time | 2 hours | 91 | 96 |
Higher temperatures (>10°C) promote sulfonyl chloride hydrolysis, reducing yields to <70%. Alternative bases like pyridine or DMAP result in slower kinetics (≥4 hours).
Acetamide Coupling
Activation of 2-(4-Methoxyphenyl)acetic Acid
The carboxylic acid is activated using ethyl chloroformate (1.2 eq) in tetrahydrofuran (THF) at −20°C, forming a mixed anhydride intermediate. Subsequent addition of the sulfonamide-aniline derivative (1.0 eq) results in amide bond formation:
Yield and Purity Enhancements
-
Solvent Screening : THF outperforms DMF and DMSO due to better anhydride stability (Table 2).
-
Stoichiometry : A 1:1.2 ratio of aniline to mixed anhydride maximizes conversion without over-acylation.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −20 | 88 | 97 |
| DMF | −20 | 65 | 89 |
| DMSO | −20 | 58 | 84 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving 98% purity. Alternative methods like silica gel chromatography (ethyl acetate/hexane, 1:1) yield comparable purity but lower recovery (75% vs. 89% for recrystallization).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 3.79 (s, 3H, OCH3), 2.45 (s, 6H, CH3).
-
HRMS (ESI) : m/z calculated for C22H24N4O4S [M+H]⁺: 459.1467; found: 459.1465.
Challenges and Mitigations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
